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Abstract
Tetramethylammonium triacetoxyborohydride, [N(CH₃)₄][BH(OAc)₃], is a highly selective

and mild reducing agent with significant applications in modern organic synthesis, particularly

in the stereocontrolled reduction of carbonyl compounds. Its unique reactivity profile,

characterized by high diastereoselectivity and functional group tolerance, makes it an

invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates

and natural products. This technical guide provides an in-depth analysis of the theoretical

principles governing its reactivity, supported by quantitative data, detailed experimental

protocols for its key applications, and visual representations of its reaction mechanisms.

Introduction: Chemical Properties and Advantages
Tetramethylammonium triacetoxyborohydride is a white, hygroscopic powder that is soluble

in various organic solvents like acetonitrile, dichloromethane, and chloroform.[1] It is a member

of the acyloxyborohydride family of reagents, which includes the more commonly known

sodium triacetoxyborohydride (STAB). The core reactivity of these reagents stems from the

triacetoxyborohydride anion, [BH(OAc)₃]⁻.
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The primary advantages of [N(CH₃)₄][BH(OAc)₃] include:

Mild Reducing Power: The presence of three electron-withdrawing acetoxy groups

attenuates the hydridic character of the B-H bond, rendering the reagent less reactive than

sodium borohydride or lithium aluminum hydride.[2] This mildness prevents the reduction of

less reactive functional groups such as esters, amides, and nitriles.

High Selectivity: It exhibits remarkable chemoselectivity for aldehydes and ketones and,

most notably, high diastereoselectivity in hydroxyl-directed reductions.[1][3]

Enhanced Solubility: The bulky, non-coordinating tetramethylammonium cation often

provides better solubility in organic solvents compared to its sodium counterpart.[1]

Table 1: Physicochemical Properties of Tetramethylammonium Triacetoxyborohydride

Property Value Reference

CAS Number 109704-53-2 [4]

Molecular Formula C₁₀H₂₂BNO₆ [4]

Molecular Weight 263.1 g/mol [4]

Appearance White powder [1]

Melting Point 93 - 98 °C [4]

Theoretical Basis of Reactivity
While specific computational studies on tetramethylammonium triacetoxyborohydride are

scarce, a robust theoretical framework can be constructed from mechanistic studies and

density functional theory (DFT) analyses of the analogous sodium triacetoxyborohydride.[1][5]

The reactivity is governed by two key factors:

Electronic Effects: The three acetoxy groups are strongly electron-withdrawing. This effect

stabilizes the B-H bond, making the hydride less nucleophilic and the reagent milder and

more selective.[2] Reduction does not typically occur with isolated ketones but requires
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activation, either by protonation (in reductive aminations) or by intramolecular coordination

(in hydroxyl-directed reductions).

Steric Hindrance: The bulky triacetoxyborohydride anion approaches the substrate with

significant steric demand, influencing the stereochemical outcome of the reaction.

Role of the Cation
Unlike sodium ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) is large, non-coordinating,

and sterically hindered. In reactions involving STAB, the sodium ion can act as a Lewis acid,

coordinating to the carbonyl oxygen and activating it towards reduction.[5] The non-

coordinating nature of the tetramethylammonium cation means that substrate activation must

proceed through other pathways, such as protonation by an acid catalyst or, more significantly,

through intramolecular direction by a suitably positioned functional group on the substrate itself.

[1]

Key Application: Diastereoselective Reduction of β-
Hydroxy Ketones
The most prominent application of tetramethylammonium triacetoxyborohydride is the

highly diastereoselective reduction of β-hydroxy ketones to their corresponding anti-1,3-diols.

[1][3] This transformation is critical in natural product synthesis for establishing stereocenters.

Reaction Mechanism and Theoretical Pathway
The high anti-selectivity is explained by a substrate-directed intramolecular hydride delivery

mechanism, first proposed by D. A. Evans and coworkers.[1] The reaction proceeds through a

well-defined chair-like six-membered transition state.

The proposed mechanistic pathway involves two key steps:

Acid-Promoted Ligand Exchange: In the presence of a protic acid (like acetic acid), an

acetate ligand on the borohydride is protonated and eliminated. The substrate's hydroxyl

group then coordinates to the boron center, forming an alkoxydiacetoxyborohydride

intermediate. This step effectively tethers the hydride source to the substrate.[1]
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Intramolecular Hydride Transfer: The hydride is delivered from the boron center to the

proximal ketone carbonyl via a chair-like six-membered transition state. To minimize steric

interactions, the substituents on the developing diol backbone preferentially adopt equatorial

positions, leading to the observed anti diastereomer.[1]
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Step 1: Acid-Promoted Ligand Exchange

Step 2: Intramolecular Hydride Transfer

[BH(OAc)₃]⁻

Alkoxydiacetoxyborohydride
Intermediate

+ Substrate, H⁺

- HOAc

β-Hydroxy Ketone

Chair-like
Transition State anti-1,3-DiolAlkoxydiacetoxyborohydride

Intermediate

Intramolecular
H⁻ Transfer

Ketone/Aldehyde
+ Amine (R₂NH)

Hemiaminal Intermediate

Reversible

Iminium Ion
Intermediate

-H₂O, H⁺ cat.

[BH(OAc)₃]⁻
H⁻ Transfer

Alkylated Amine
 

Suspend Me₄NBH₄

in Anhydrous THF

Add Acetic Acid (3 equiv.)
dropwise at 0 °C

Stir at 25 °C
(monitor H₂ evolution)

Remove solvent
in vacuo

Recrystallize from
CH₂Cl₂/EtOAc

Isolate white solid,
dry under vacuum
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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